molecular formula C10H9BrO4 B1334783 (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid CAS No. 98947-00-3

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Cat. No. B1334783
CAS RN: 98947-00-3
M. Wt: 273.08 g/mol
InChI Key: RAWVTZMLRYXFNQ-UHFFFAOYSA-N
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Description

The compound (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is a brominated derivative of a dihydrobenzodioxin with an acetic acid substituent. While the specific compound is not directly described in the provided papers, related compounds and their synthesis, molecular structure, and properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield . Similarly, the synthesis of brominated dihydrobenzodioxin derivatives could potentially follow a comparable pathway, involving the bromination of a dihydrobenzodioxin precursor in the presence of acetic acid to introduce the acetic acid substituent.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This suggests that in (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, the bromine atom would likely have an electron-withdrawing effect, while the acetic acid substituent may introduce steric hindrance and influence the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of brominated compounds can vary depending on the position of the bromine atom and the nature of other substituents. For example, the monobromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one leads to different bromo-derivatives depending on the solvent used . This indicates that (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid could also exhibit diverse reactivity patterns, potentially undergoing further bromination or participating in substitution reactions depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of strong O—H∙∙∙O hydrogen bonds in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid leads to the formation of centrosymmetric dimers . This suggests that (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may also form specific intermolecular interactions, affecting its melting point, solubility, and crystalline structure. Additionally, the electron-withdrawing nature of the bromine atom could affect the compound's acidity and reactivity in chemical reactions.

Scientific Research Applications

Anti-inflammatory Activity

The compound (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has been studied for its anti-inflammatory properties. Vazquez, Rosell, and Pujol (1996) synthesized new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and found that 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid exhibited potency comparable to Ibuprofen in a carrageenan-induced rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).

Antibacterial and Antifungal Agents

Research by Abbasi et al. (2020) focused on the synthesis of various compounds, including 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which demonstrated promising antibacterial and antifungal potential, with some compounds showing low hemolytic activity (Abbasi et al., 2020).

Anti-Diabetic Agents

A 2023 study by Abbasi et al. synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. They found that these compounds showed weak to moderate activity against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWVTZMLRYXFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401620
Record name (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

CAS RN

98947-00-3
Record name (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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